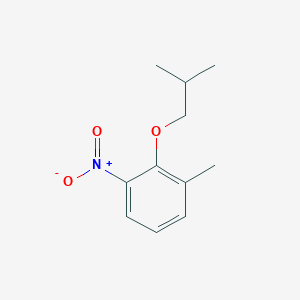
2-Isobutoxy-3-nitrotoluene
Vue d'ensemble
Description
2-Isobutoxy-3-nitrotoluene is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of an isobutoxy group (-OCH(CH3)2) attached to the benzene ring at the second position and a nitro group (-NO2) at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isobutoxy-3-nitrotoluene can be synthesized through several synthetic routes. One common method involves the nitration of 2-isobutoxytoluene using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutoxy-3-nitrotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) can be employed to reduce the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by strong acids or Lewis acids.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group results in the formation of 2-isobutoxy-3-aminotoluene.
Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Isobutoxy-3-nitrotoluene has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to understand the effects of nitroaromatic compounds on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals or as a reagent in medicinal chemistry research.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Isobutoxy-3-nitrotoluene exerts its effects depends on the specific application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
2-Nitrotoluene
3-Nitrotoluene
4-Nitrotoluene
2-Methoxy-3-nitrotoluene
3-Methoxy-4-nitrotoluene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOKOHUXFZOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742971 | |
| Record name | 1-Methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-70-4 | |
| Record name | 1-Methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


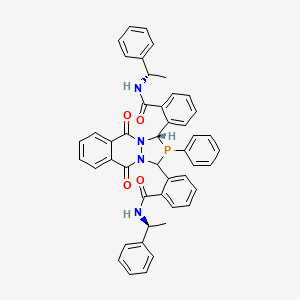
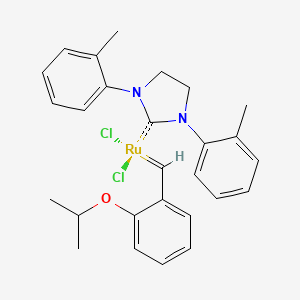
![3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-N-(2,5-dimethoxy-4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1511439.png)



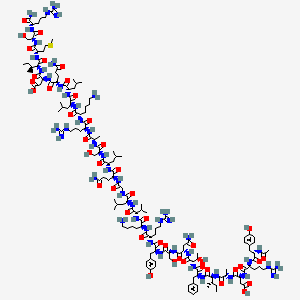


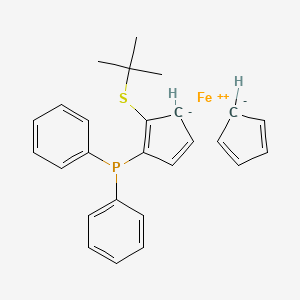
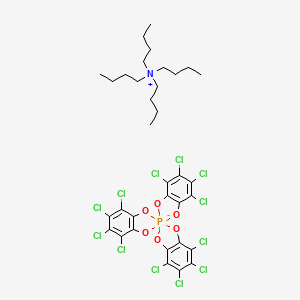
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)

![6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B1511466.png)
